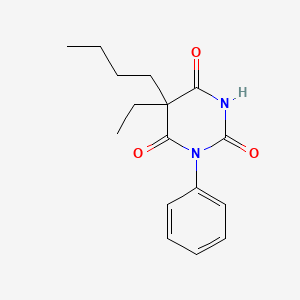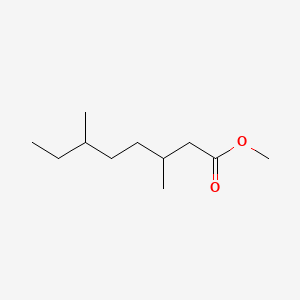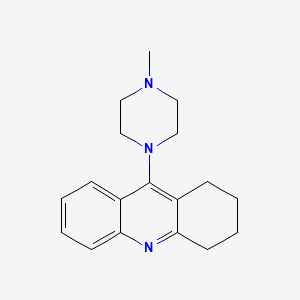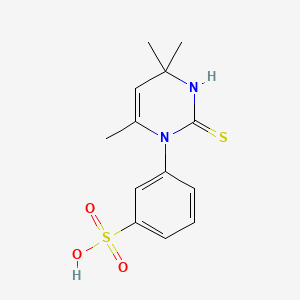![molecular formula C37H37IN2 B13808038 (2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide is a complex organic compound known for its unique structural properties This compound is part of the benzo[e]indole family, which is characterized by a fused ring system that includes both benzene and indole rings
Vorbereitungsmethoden
The synthesis of (2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzo[e]indole core, followed by the introduction of the trimethyl groups and the hepta-2,4,6-trienylidene side chain. The final step involves the formation of the iodide salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple double bonds makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzo[e]indole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides or diols, while reduction can yield saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of conjugated systems and the effects of substituents on chemical behavior.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with cellular targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes, due to its electronic properties.
Wirkmechanismus
The mechanism of action of (2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to intercalate into DNA and disrupt its function is of particular interest in cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzo[e]indole derivatives, such as:
1,1,3-trimethylbenzo[e]indole: Lacks the hepta-2,4,6-trienylidene side chain, resulting in different reactivity and applications.
2,3-dimethylbenzo[e]indole: Has fewer methyl groups, affecting its electronic properties and interactions.
Benzo[e]indole-3-ium salts: Share the core structure but differ in the nature of the substituents and counterions.
The uniqueness of (2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide lies in its combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C37H37IN2 |
|---|---|
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide |
InChI |
InChI=1S/C37H37N2.HI/c1-36(2)32(38(5)30-24-22-26-16-12-14-18-28(26)34(30)36)20-10-8-7-9-11-21-33-37(3,4)35-29-19-15-13-17-27(29)23-25-31(35)39(33)6;/h7-25H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QMZCWVSZQNYJNI-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


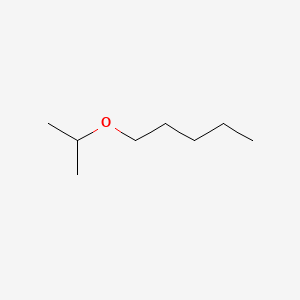
![(3S)-3-acetamido-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13807960.png)
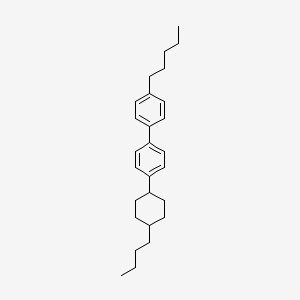
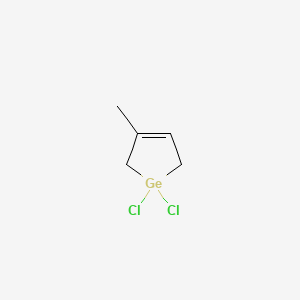
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
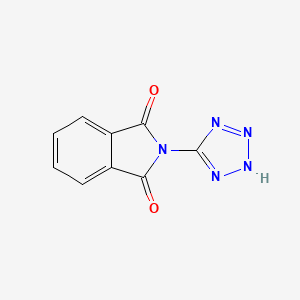

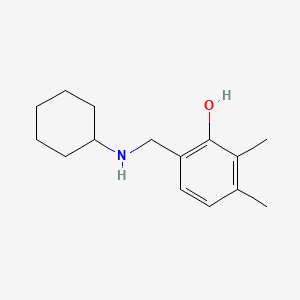
![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
